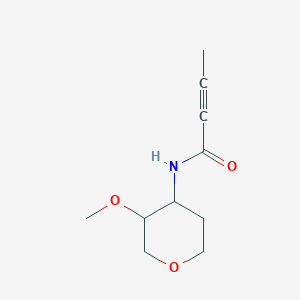

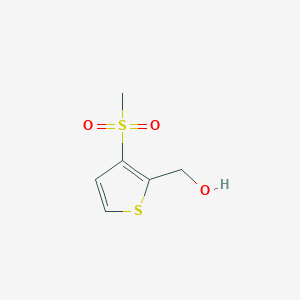

(3-Methylsulfonylthiophen-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as density functional theory (DFT) and time-dependent density functional theory (TD-DFT) . These techniques can provide information about the compound’s electronic properties, molecular structures, and potential interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving methanol can be complex and are influenced by various factors. For instance, the yield of methanol from biomass-based syngas is sensitive to temperature, pressure, and the ratios of the gases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its flame speed, can be important in understanding its behavior and potential uses .Applications De Recherche Scientifique

Matrix Metalloproteinase Inhibition

Research on sulfone analogues, similar to "(3-Methylsulfonylthiophen-2-yl)methanol," has shown applications in inhibiting matrix metalloproteinase 2 (MMP2), a target for treating various diseases including cancer. Tao et al. (2010) studied the mechanism of MMP2 inhibition by a sulfoxide analogue, providing insights into the stereoelectronic effects and reaction energetics critical for developing effective inhibitors (Tao et al., 2010).

Methanol as a Methylating Agent

Li et al. (2012) demonstrated the use of methanol as a methylating agent for the direct N-monomethylation of aromatic primary amines. This method is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, highlighting methanol's utility in synthetic chemistry (Li et al., 2012).

Catalysis and Oxidation Reactions

The encapsulation of molybdenum(VI) complexes in zeolite Y, as investigated by Ghorbanloo and Maleki Alamooti (2017), showcases the application of sulfonyl compounds in catalysis, specifically for the oxidation of primary alcohols and hydrocarbons. This research emphasizes the role of catalyst encapsulation in enhancing catalytic activity, stability, and recyclability (Ghorbanloo & Maleki Alamooti, 2017).

Lipid Dynamics and Methanol Effects

Nguyen et al. (2019) explored how methanol affects lipid dynamics, specifically the acceleration of flip-flop and transfer in lipid bilayers. This study is relevant for understanding the impact of solvents like methanol on biological membranes, which could have implications for the delivery and efficacy of sulfonyl-containing drugs (Nguyen et al., 2019).

Selective COX-2 Inhibition

Tabatabai et al. (2012) synthesized a compound with a sulfonyl group as a selective COX-2 inhibitor, demonstrating its potential in reducing gastrointestinal adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's selectivity for the COX-2 enzyme over COX-1 underscores the therapeutic relevance of sulfonyl compounds in designing safer analgesics (Tabatabai et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3-methylsulfonylthiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3,7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRODJXJZLFZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(SC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2815294.png)

![3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B2815298.png)

![2-(2-(4-(2-phenoxyethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2815299.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2815304.png)

![6-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)

![2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2815311.png)